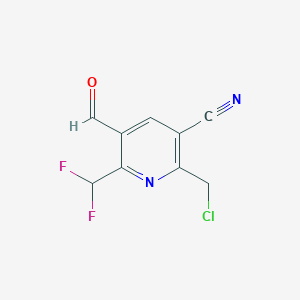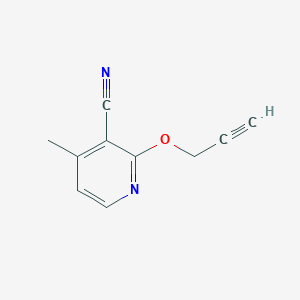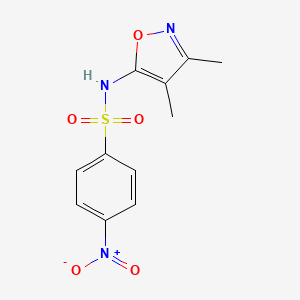
N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethylisoxazole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antifungal, and anticancer properties.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Isoxazole derivatives, including this compound, are explored for their potential use in organic electronics and as UV stabilizers.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The nitro group can also undergo bioreduction to form reactive intermediates that can damage bacterial DNA .
Comparison with Similar Compounds
Similar Compounds
Sulfisoxazole: A sulfonamide antibiotic with a similar isoxazole structure.
N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide: A compound used in PET imaging for studying fatty acid amide hydrolase in the brain.
Uniqueness
N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
CAS No. |
184644-22-2 |
|---|---|
Molecular Formula |
C11H11N3O5S |
Molecular Weight |
297.29 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H11N3O5S/c1-7-8(2)12-19-11(7)13-20(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,13H,1-2H3 |
InChI Key |
UFDPLUYEUOHMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


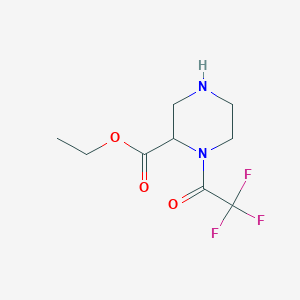

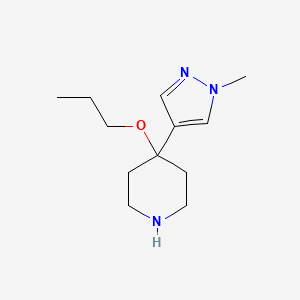
![4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11778061.png)
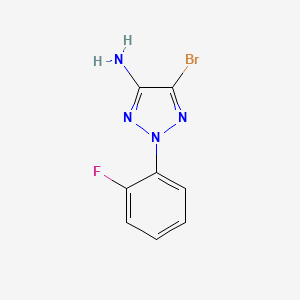
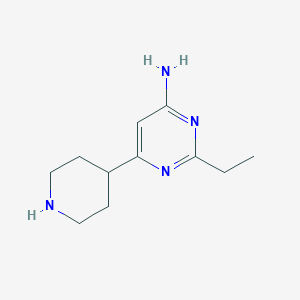
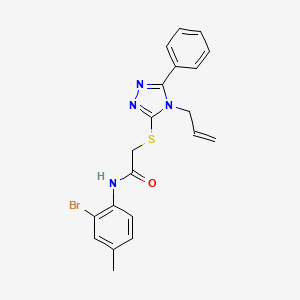
![3-Chloro-N-(2,4-dimethylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11778089.png)
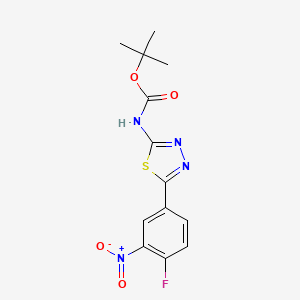
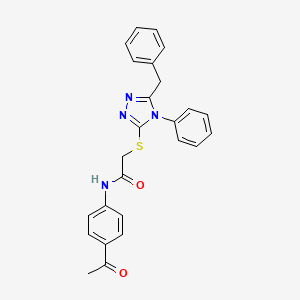
![5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778105.png)
![6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778107.png)
